2-[4-Chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]acetamide
Overview
Description
2-[4-Chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]acetamide is a compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound, with its unique structure, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]acetamide typically involves a multi-step process. One common method includes the coupling of a phenoxy acetamide derivative with a sulfonamide group. The reaction conditions often involve the use of dry dichloromethane (DCM) as a solvent, along with lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions: 2-[4-Chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[4-Chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it likely inhibits the synthesis of folic acid in bacteria, a crucial process for their growth and replication. This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid .
Comparison with Similar Compounds
- 2-[4-Chloro-2-methyl-5-(2-pyridinylsulfamoyl)phenoxy]acetamide
- 2-[4-Chloro-2-methyl-5-(2-pyridinylamino)sulfonyl]phenoxy]acetamide
Comparison: Compared to its similar compounds, 2-[4-Chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]acetamide is unique due to its phenylethylsulfamoyl group, which may confer different biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
2-[4-chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-9-14(18)16(10-15(12)24-11-17(19)21)25(22,23)20-8-7-13-5-3-2-4-6-13/h2-6,9-10,20H,7-8,11H2,1H3,(H2,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLIRTSUMOJEPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)NCCC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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